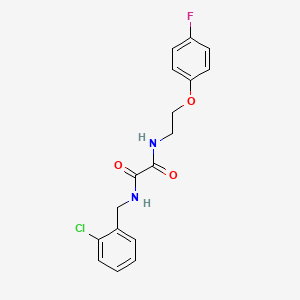
2-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic molecule renowned for its potential applications across various fields, including chemistry, biology, and medicine. This compound's unique structure comprises a quinazolinone core and a thiazole ring, which contribute to its distinct chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multistep organic synthesis, starting from commercially available precursors. Typically, the procedure includes:
Formation of the Quinazolinone Core: : This step involves the cyclization of suitable precursors, often using catalytic or stoichiometric amounts of acids or bases to promote ring closure.
Introduction of the Acetamido Group: : This step requires the acylation of the intermediate compound, often facilitated by reagents such as acetic anhydride or acyl chlorides under mild conditions.
Construction of the Thiazole Ring: : The synthesis continues with the formation of the thiazole ring, commonly through condensation reactions involving thioamides and α-halo ketones or α-halo acids.
Final Coupling: : The intermediate compounds are then coupled using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods: : On an industrial scale, the production methods are optimized for high yield and purity. This involves using high-throughput reactors, optimized reaction conditions (e.g., temperature, solvent, pressure), and efficient purification techniques such as crystallization, chromatography, or recrystallization.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, using agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reduction of the quinazolinone core or the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The compound readily participates in nucleophilic substitution reactions, particularly at the positions adjacent to the electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing agents: hydrogen peroxide, mCPBA
Reducing agents: LiAlH4, NaBH4
Acylating agents: acetic anhydride, acyl chlorides
Major Products
Oxidized derivatives with modified thiazole ring
Reduced forms of the quinazolinone core or thiazole ring
Substituted derivatives with various functional groups
科学的研究の応用
This compound has garnered significant interest in scientific research due to its multifaceted applications:
Chemistry: : Utilized as a reagent in organic synthesis, aiding in the construction of more complex molecules.
Biology: : Investigated for its potential as a biological probe to study enzymatic activities and cellular pathways.
Medicine: : Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities. Researchers are particularly interested in its ability to interact with specific biological targets, such as enzymes or receptors.
Industry: : Employed in the development of new materials with specific properties, such as polymers or advanced composites.
作用機序
The compound exerts its effects through several potential mechanisms:
Molecular Targets: : It interacts with various biological targets, including enzymes, receptors, and nucleic acids. For instance, its quinazolinone core may inhibit certain enzymes, while the thiazole ring may facilitate binding to specific receptors.
Pathways Involved: : The compound's effects are often mediated through the modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. By influencing these pathways, the compound can elicit a range of biological responses.
類似化合物との比較
When compared with other compounds featuring quinazolinone or thiazole moieties, this compound stands out due to its unique combination of these two pharmacophores. Similar compounds include:
Quinazolinone Derivatives: : Known for their anti-cancer and anti-inflammatory activities, such as Erlotinib and Lapatinib.
Thiazole Compounds: : Recognized for their antimicrobial and anti-inflammatory properties, like Thiamine and Ritonavir.
the integration of both pharmacophores in a single molecule provides a unique scaffold that enhances its versatility and potential efficacy.
By merging the quinazolinone and thiazole structures, 2-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide offers a promising avenue for the development of novel therapeutics and research tools, setting it apart from its analogs.
特性
IUPAC Name |
2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-9-13(15(25)21(2)3)27-16(18-9)20-12(23)8-22-14(24)10-6-4-5-7-11(10)19-17(22)26/h4-7H,8H2,1-3H3,(H,19,26)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFLICBYQJHIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)


![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)
![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2766304.png)

![3-(2-oxo-2-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766306.png)
![2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2766309.png)

![2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/new.no-structure.jpg)
![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2766315.png)
![1-[(oxolan-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B2766316.png)
![2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2766318.png)
